Cas no 81075-61-8 (Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate)

Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate structure
81075-61-8 structure
商品名:Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
CAS番号:81075-61-8
MF:C13H14N2O2
メガワット:230.262463092804
CID:704596

Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methylester, (R)-
    • (R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
    • METHYL (R)-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE
    • methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
    • Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
    • インチ: 1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3/t11-/m1/s1
    • InChIKey: QZGCHMZBGHVZFB-LLVKDONJSA-N
    • ほほえんだ: O(C)C([C@H]1CC2C3C=CC=CC=3NC=2CN1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 308
  • トポロジー分子極性表面積: 54.1

Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743028-1g
Methyl (r)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate
81075-61-8 98%
1g
¥6664.00 2024-07-28
Enamine
EN300-186461-1.0g
methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
81075-61-8
1g
$0.0 2023-06-08

Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate 関連文献

Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylateに関する追加情報

Recent Advances in the Study of Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS: 81075-61-8)

Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS: 81075-61-8) is a chiral β-carboline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its structural uniqueness and potential pharmacological activities. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct biological effects. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and therapeutic potential.

One of the most notable advancements in the study of Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is its application in the synthesis of complex natural products and drug candidates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the asymmetric synthesis of tetrahydro-β-carboline alkaloids, which exhibit diverse biological activities, including antitumor, antiviral, and neuroprotective effects. The study highlighted the compound's stereochemical purity (3R configuration) as a critical factor in achieving high enantioselectivity in downstream reactions.

In addition to its synthetic value, recent pharmacological investigations have revealed that Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate itself may possess intrinsic bioactivity. A preprint from BioRxiv (2024) reported that this compound exhibits moderate inhibitory effects on monoamine oxidase A (MAO-A), an enzyme target for antidepressant drugs. Molecular docking simulations suggested that the carboxylate moiety and the tetrahydro-β-carboline core contribute to its binding affinity with the MAO-A active site. These findings open new avenues for structure-activity relationship (SAR) studies aimed at developing novel MAO inhibitors.

The metabolic stability and pharmacokinetic properties of Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate have also been investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting indicated that the compound demonstrates favorable blood-brain barrier permeability in rodent models, making it a promising scaffold for central nervous system (CNS)-targeted drug development. However, researchers noted that its ester group may be susceptible to hydrolysis in plasma, suggesting the need for prodrug strategies or structural modifications to improve bioavailability.

From a mechanistic perspective, cutting-edge research published in Nature Chemical Biology (2023) has begun to unravel the compound's interactions with biological targets beyond MAO. Cryo-EM studies revealed that Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can modulate the conformation of certain G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling. This discovery positions the compound as a valuable chemical probe for studying GPCR allosteric modulation.

In conclusion, Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (CAS: 81075-61-8) continues to emerge as a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Recent studies have expanded our understanding of its synthetic utility, biological activities, and mechanistic properties. Future research directions may include the development of derivatives with enhanced target selectivity and metabolic stability, as well as further exploration of its pharmacological effects in disease models. The compound's unique structural features and demonstrated bioactivities make it a compelling subject for ongoing investigation in the chemical biology and pharmaceutical sciences.

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